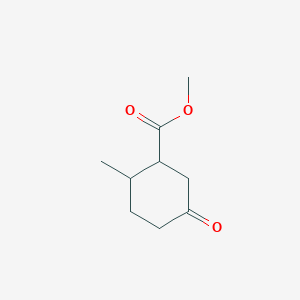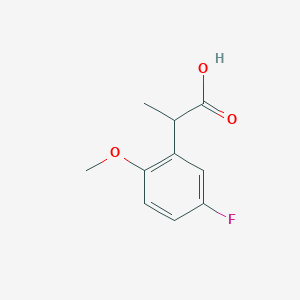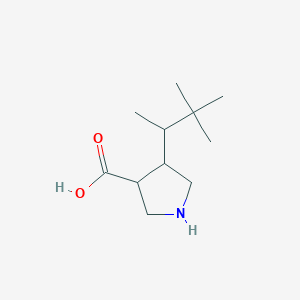
4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a 3,3-dimethylbutan-2-yl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid can be achieved through organocatalytic enantioselective Michael addition reactions. For example, the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes can yield highly enantiomerically enriched pyrrolidine-3-carboxylic acids . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure high enantioselectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the pyrrolidine ring or the carboxylic acid group.
Wissenschaftliche Forschungsanwendungen
4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism by which 4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in binding interactions with proteins, enzymes, or receptors, potentially modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Prolinol
Uniqueness
4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of the 3,3-dimethylbutan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H21NO2 |
|---|---|
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
4-(3,3-dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H21NO2/c1-7(11(2,3)4)8-5-12-6-9(8)10(13)14/h7-9,12H,5-6H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
WBINHDFOOMBLJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CNCC1C(=O)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-Methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13309049.png)
![1-Cyclobutyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13309058.png)
![6-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid](/img/structure/B13309063.png)

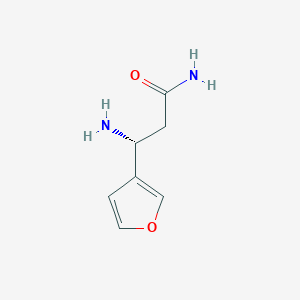
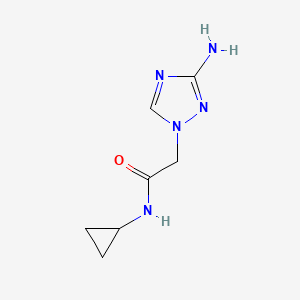
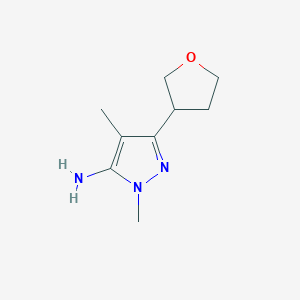
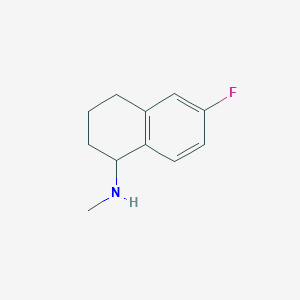
![(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13309094.png)
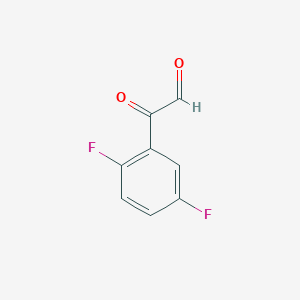
![3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13309110.png)
